molecular formula C20H14ClN3O2S B11215092 (2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11215092
M. Wt: 395.9 g/mol
InChI Key: WDCBLMRMCGOZII-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a thiazole ring, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chloro group on the chromene core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

6-chloro-2-(2-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14ClN3O2S/c1-12-4-2-3-5-16(12)23-19-15(18(25)24-20-22-8-9-27-20)11-13-10-14(21)6-7-17(13)26-19/h2-11H,1H3,(H,22,24,25)

InChI Key

WDCBLMRMCGOZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4

Origin of Product

United States

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